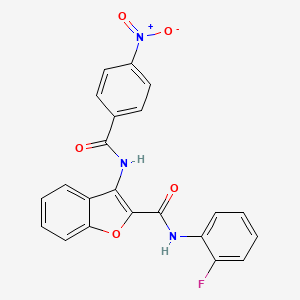
3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, or DCM-BFC, is a synthetic compound with a wide range of applications in scientific research. DCM-BFC is a member of the benzamidine family of compounds, which are commonly used in organic and medicinal chemistry. DCM-BFC has been extensively studied for its biochemical and physiological effects, its potential to facilitate laboratory experiments, and its various applications in scientific research.
Mécanisme D'action
DCM-BFC acts as an inhibitor of various enzymes, including proteases and phosphatases. DCM-BFC binds to the active site of the enzyme, blocking its ability to catalyze reactions. This inhibition of enzyme activity leads to the inhibition of various biochemical processes, such as the breakdown of proteins and the regulation of metabolic pathways.
Biochemical and Physiological Effects
DCM-BFC has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, DCM-BFC has been shown to inhibit the activity of various enzymes, including proteases, phosphatases, and kinases. In addition, DCM-BFC has been shown to inhibit the activity of various hormones and neurotransmitters, such as epinephrine and dopamine. DCM-BFC has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
DCM-BFC is a useful compound for laboratory experiments due to its ability to inhibit the activity of various enzymes. This inhibition can be used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters. However, DCM-BFC has certain limitations, such as its tendency to form complexes with other molecules, which can interfere with its ability to bind to the active site of enzymes.
Orientations Futures
The potential future directions for DCM-BFC are numerous. DCM-BFC could be used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters. In addition, DCM-BFC could be used to develop new drugs for the treatment of various diseases, such as cancer and Alzheimer’s disease. DCM-BFC could also be used to develop new methods for the synthesis of various compounds, such as peptides and nucleotides. Finally, DCM-BFC could be used to study the effects of various environmental toxins on the body.
Méthodes De Synthèse
DCM-BFC can be synthesized in a three-step process. The first step involves the reaction of 2,5-dichlorobenzoyl chloride and 4-methoxyphenylmagnesium bromide in the presence of a base, such as sodium carbonate. This reaction produces a benzamidine intermediate, which is then reacted with benzofuran-2-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The final product is DCM-BFC.
Applications De Recherche Scientifique
DCM-BFC has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug design. DCM-BFC has also been used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters.
Propriétés
IUPAC Name |
3-[(2,5-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O4/c1-30-15-9-7-14(8-10-15)26-23(29)21-20(16-4-2-3-5-19(16)31-21)27-22(28)17-12-13(24)6-11-18(17)25/h2-12H,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSQHWYGBWYCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide](/img/structure/B6489790.png)
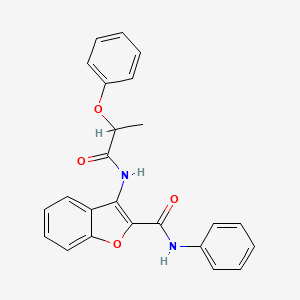

![N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489826.png)
![3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489830.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6489838.png)
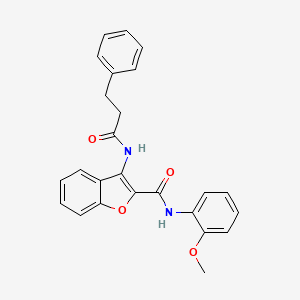
![3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489845.png)
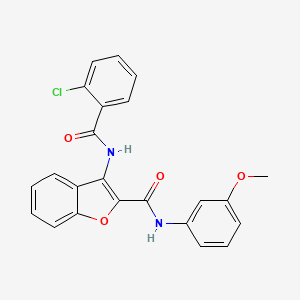
![3-{[1,1'-biphenyl]-4-amido}-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489848.png)
![N-(3-methoxyphenyl)-3-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6489851.png)
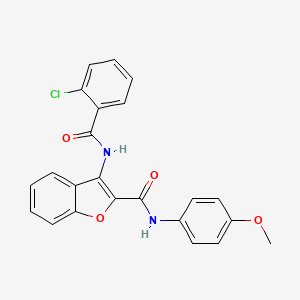
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B6489867.png)
